2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antimicrobial Studies : A study detailed the synthesis of derivatives related to the target compound, focusing on their antimicrobial activities. The research involved condensing ethyl (4-chlorophenoxy)acetate with various reagents to yield a series of 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, which were then evaluated for their antimicrobial properties (Patel, Mistry, & Desai, 2009).
CRTh2 Receptor Antagonist Development : Another study focused on the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, highlighting the importance of the chemical scaffold in the development of new therapeutic agents. The structure-activity relationship (SAR) and pharmacokinetic properties of the synthesized compounds were explored to identify promising candidates for further development (Pothier et al., 2012).
Antibacterial and Antifungal Activities : A series of compounds with a similar core structure were synthesized and screened for their antibacterial and antifungal activities. This research underscores the potential of these chemical entities in the development of new antimicrobial agents (Parameshwarappa et al., 2009).
QSAR Studies for Antibacterial Agents : The synthesis of various 4-oxo-thiazolidine and 2-oxo-azetidine derivatives was undertaken, followed by their evaluation against bacteria like S. aureus and E. coli. QSAR studies were conducted to understand the influence of structural and physicochemical parameters on their antibacterial activity (Desai et al., 2008).
Molecular Docking and Cytotoxicity Studies : Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlighted their synthesis process, antimicrobial potential, and enzyme inhibition capabilities. Molecular docking studies were conducted to identify the active binding sites, offering insights into the compound's biological interactions (Siddiqui et al., 2014).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-3-2-4-15(11-14)20-23-17(13-26-20)9-10-22-19(24)12-25-18-7-5-16(21)6-8-18/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALMSGANHVDQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.